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Compound of Interest
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Cat. No.: B1251174

An In-depth Analysis of (-)-gamma-lonone's Sensory Characteristics for Researchers and
Product Development Professionals

(-)-gamma-lonone, a naturally occurring aroma compound, presents a unique sensory profile
that finds applications in the food and fragrance industries. This guide offers a comprehensive
comparison of its sensory evaluation in various food matrices, supported by available
experimental data and detailed methodologies. This document is intended for researchers,
scientists, and professionals in drug and product development seeking to understand and
utilize the sensory properties of (-)-gamma-lonone.

Sensory Characteristics of (-)-gamma-lonone

(-)-gamma-lonone is characterized by a distinct aroma profile. The (R)-(-)-gamma-lonone
enantiomer is described as having a weak green, fruity, and pineapple-like odor with metallic
and woody undertones.[1] Its odor threshold in the air has been reported to be 11 parts per
billion (ppb).[1] In contrast, its enantiomer, (S)-(+)-gamma-lonone, possesses a more pleasant
floral, green, and woody aroma with a distinct violet note.

Comparative Sensory Evaluation in Food Matrices

While specific quantitative sensory panel data for (-)-gamma-ionone in various food matrices
remains limited in publicly available research, we can infer its potential sensory impact based
on studies of similar ionones, such as beta-ionone, and general sensory evaluation principles
for different food categories.
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Table 1: Hypothetical Sensory Profile of (-)-gamma-
I in Vari Eood Matri

Potential Sensory

Anticipated

Potential for

Food Matrix . Intensity (on a 1-9 Consumer
Attributes
scale) Acceptance
Moderate to High,
oo . depending on
Fruit Juices (e.qg., Green, Pineapple, )
) ) 3-5 concentration and
Apple, White Grape) Woody, slightly Floral ) o
synergy with existing
fruit flavors.
Moderate, as it may
Dairy Products (e.g., Fruity, Creamy, slightly 04 be perceived as
Yogurt, Ice Cream) Perfumey artificial at higher
concentrations.
) Moderate, could add a
Bakery Products (e.g., Woody, Baked, Fruity ]
) 2-4 unique nuance to
Cookies, Cakes) undertones )
certain baked goods.
. High, as its fruity
Confectionery (e.g., ) )
] Fruity, Pineapple, notes can
Hard Candies, 4-6

Gummies)

slightly Floral

complement sweet

profiles.

Note: This table is a projection based on the known odor profile of (-)-gamma-ionone and

general sensory principles. Further research with dedicated sensory panels is required for

empirical validation.

Experimental Protocols for Sensory Evaluation

To obtain reliable and actionable sensory data for (-)-gamma-ionone in food matrices, a

structured experimental approach is crucial. The following outlines a comprehensive

methodology for conducting such evaluations.

Panelist Selection and Training
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Atrained sensory panel is essential for descriptive analysis. Panelists should be screened for
their sensory acuity, ability to articulate perceptions, and consistency. Training should involve
familiarization with the aroma and flavor of (-)-gamma-ionone in a neutral medium (e.g., water
or mineral oil) and in the specific food matrix being tested. Reference standards for key
attributes (e.g., pineapple, green, woody) should be provided to calibrate the panel.

Sample Preparation

(-)-gamma-lonone should be accurately weighed and dissolved in a suitable solvent (e.g.,
ethanol or propylene glycol) before being incorporated into the food matrix to ensure uniform
distribution. A range of concentrations, including a control (without (-)-gamma-ionone), should
be prepared to assess dose-response effects. The concentrations should be selected based on
preliminary testing to span from just below the detection threshold to a level that is clearly
perceptible but not overpowering.

Sensory Evaluation Techniques

» Descriptive Analysis: A trained panel evaluates the samples and generates a list of sensory
attributes (descriptors) that characterize the aroma, flavor, and aftertaste of the product with
and without (-)-gamma-ionone. The intensity of each attribute is then rated on a numerical
scale (e.g., a 15-cm line scale anchored with "low" and "high").

o Consumer Acceptance Testing: A larger group of untrained consumers (typically 50-100)
evaluates the samples for overall liking, as well as liking of specific attributes like aroma,
flavor, and texture. A 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) is
commonly used.

« Difference Testing: Triangle tests or paired comparison tests can be used to determine if a
perceptible difference exists between a control product and a product containing (-)-gamma-
ionone at a specific concentration.

Statistical Analysis

Data from descriptive analysis is typically analyzed using Analysis of Variance (ANOVA) to
determine significant differences in attribute intensities between samples. Consumer
acceptance data is analyzed to determine mean liking scores and to identify any significant
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preferences. Principal Component Analysis (PCA) can be used to visualize the relationships
between the sensory attributes and the different samples.

Olfactory Signaling Pathway of lonones

The perception of aroma compounds like ionones is initiated by their interaction with olfactory
receptors in the nasal cavity. The binding of an ionone molecule to its specific receptor triggers
a cascade of intracellular events, leading to the generation of a neural signal that is transmitted
to the brain and interpreted as a specific scent.

Olfactory Sensory Neuron

Click to download full resolution via product page

Caption: Olfactory signaling pathway of ionones.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for the sensory evaluation of (-)-gamma-

ionone in a food matrix.
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Caption: Experimental workflow for sensory evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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